molecular formula C5H10O10P2 B1255043 5-phospho-alpha-D-ribose cyclic-1,2-phosphate

5-phospho-alpha-D-ribose cyclic-1,2-phosphate

Cat. No. B1255043
M. Wt: 292.07 g/mol
InChI Key: OXGUIUWFXGIWNM-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phospho-alpha-D-ribose cyclic-1,2-phosphate is a ribose bisphosphate that is the cyclic-1,2-phosphate derivative of 5-phospho-alpha-D-ribose. It is a conjugate acid of a 5-phosphonato-alpha-D-ribose cyclic-1,2-phosphate(3-).

Scientific Research Applications

  • Enzymatic Activity and Metabolic Pathways

    • Ghodge et al. (2013) discovered an enzyme called cyclic phosphate dihydrolase (cPDH), which hydrolyzes cyclic phosphodiester to vicinal diol and inorganic phosphate, using 5-phospho-ribose-1,2-cyclic phosphate (PRcP) as a substrate. This study highlights a unique enzymatic activity and its role in bacterial metabolism (Ghodge et al., 2013).
    • Dennis et al. (2000) discussed the spontaneous breakdown of 5-phosphoribosyl-alpha-1-pyrophosphate, resulting in various products including 5-phosphoribosyl 1,2 cyclic phosphate, revealing insights into the chemical dynamics of these compounds (Dennis et al., 2000).
    • Hove-Jensen et al. (2003) explored the role of PhnN in the synthesis of 5-phospho-d-ribosyl α-1-diphosphate, a key component in phosphonate degradation and NAD biosynthesis pathways, thereby elucidating the biochemical role of this compound in bacterial organisms (Hove-Jensen et al., 2003).
  • Cellular and Molecular Mechanisms

    • Guse et al. (1997) examined 1-(5-phospho-beta-D-ribosyl)2'-phosphoadenosine 5'-phosphate cyclic anhydride, closely related to 5-phospho-ribose cyclic phosphate, in its role in Ca2+ release in human T-cell lines. This work contributes to understanding the molecular signaling mechanisms in cells (Guse et al., 1997).
    • Ishikawa et al. (2002) characterized a D-ribose-5-phosphate isomerase from Pyrococcus horikoshii, underscoring the significance of ribose-5-phosphate, a product of the action of enzymes on 5-phospho-ribose cyclic phosphate, in metabolic pathways like the pentose phosphate cycle (Ishikawa et al., 2002).
  • Chemical Interactions and Properties

    • Jordan and Fathi (1983) synthesized α-D-Ribofuranosyl-1,2-cyclic monophosphate and 5-phospho-α-D-ribofuranosy1-1, 2-cyclic monophosphate, providing insights into their chemical properties and interactions, crucial for understanding the behavior of 5-phospho-ribose cyclic phosphate (Jordan & Fathi, 1983).
  • Industrial and Environmental Impact

    • Kamat et al. (2011) investigated the biodegradation of alkylphosphonates to phosphate, highlighting the role of 5-phospho-α-D-ribose-1,2-cyclic phosphate in this process. This research has implications for understanding how industrial compounds can be metabolized and recycled (Kamat et al., 2011).

properties

Molecular Formula

C5H10O10P2

Molecular Weight

292.07 g/mol

IUPAC Name

[(3aR,5R,6R,6aR)-2,6-dihydroxy-2-oxo-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3,2]dioxaphosphol-5-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H10O10P2/c6-3-2(1-12-16(7,8)9)13-5-4(3)14-17(10,11)15-5/h2-6H,1H2,(H,10,11)(H2,7,8,9)/t2-,3-,4-,5-/m1/s1

InChI Key

OXGUIUWFXGIWNM-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]2[C@H](O1)OP(=O)(O2)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C2C(O1)OP(=O)(O2)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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